N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxalamide core linked to a piperidine and a tolyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting isopropylamine with 4-piperidone under reductive amination conditions.
Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide core. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Tolyl Group Introduction: Finally, the m-tolyl group is introduced by reacting the oxalamide intermediate with m-tolylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide can be compared with similar compounds such as:
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific oxalamide core and the combination of piperidine and tolyl groups, which contribute to its distinct characteristics.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)21-9-7-15(8-10-21)12-19-17(22)18(23)20-16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILIEXGIDMFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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